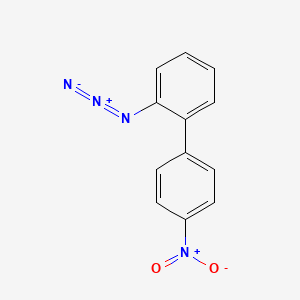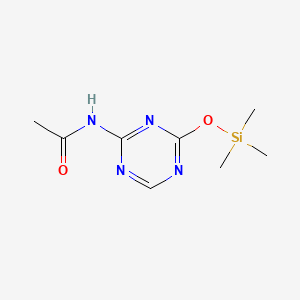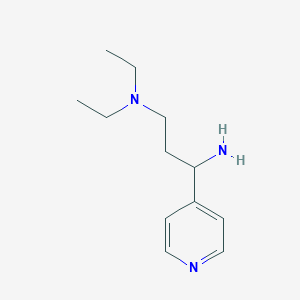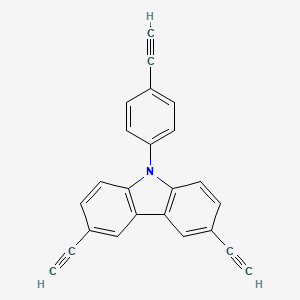
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole is a complex organic compound that belongs to the carbazole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where ethynyl groups are introduced to the carbazole core. The reaction conditions often require a palladium catalyst, copper iodide as a co-catalyst, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while substitution reactions can produce a wide range of functionalized carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonics: Its unique optical properties make it suitable for use in photonic devices, including lasers and optical sensors.
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole involves its interaction with molecular targets and pathways. In organic electronics, it functions by facilitating the transport of electrons or holes, thereby enhancing the performance of devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diethynylcarbazole: Similar in structure but lacks the ethynylphenyl group.
9-Ethynylcarbazole: Contains only one ethynyl group attached to the carbazole core.
3,6-Diethynyl-9-heptylcarbazole: Similar structure with a heptyl group instead of an ethynylphenyl group.
Uniqueness
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole is unique due to the presence of multiple ethynyl groups, which enhance its electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and photovoltaic cells.
Eigenschaften
Molekularformel |
C24H13N |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3,6-diethynyl-9-(4-ethynylphenyl)carbazole |
InChI |
InChI=1S/C24H13N/c1-4-17-7-11-20(12-8-17)25-23-13-9-18(5-2)15-21(23)22-16-19(6-3)10-14-24(22)25/h1-3,7-16H |
InChI-Schlüssel |
SDWJQDOJOZUTGO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#C)C4=C2C=CC(=C4)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


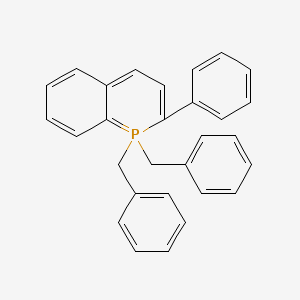


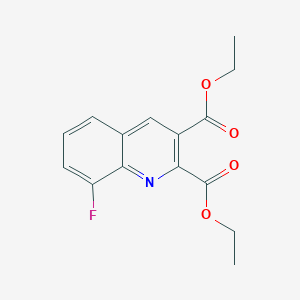
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)

